4-Acetyl-2-fluorobenzonitrile

Übersicht

Beschreibung

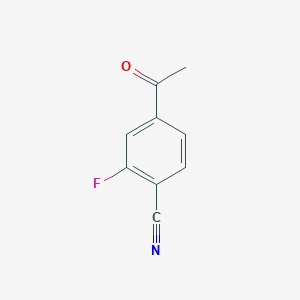

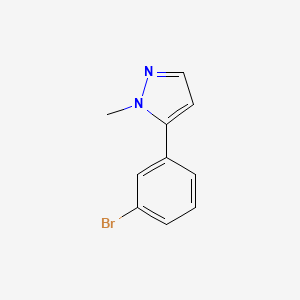

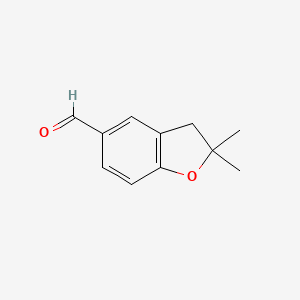

4-Acetyl-2-fluorobenzonitrile, also known as 2-Fluoro-4’-acetylbiphenyl-2-carbonitrile, is a chemical compound that belongs to the class of benzene derivatives. It has a molecular formula of C9H6FNO and an average mass of 163.148 Da .

Synthesis Analysis

The synthesis of 4-Acetyl-2-fluorobenzonitrile involves a reaction of 4-bromo-2-fluorobenzonitrile with tributyl(1-ethoxyvinyl)tin and trans-dichlorobis(triphenylphosphine)palladium (II) in dry toluene . The reaction mixture is refluxed for 2 hours and then quenched with 5% HCl .Molecular Structure Analysis

The molecular structure of 4-Acetyl-2-fluorobenzonitrile is represented by the formula C9H6FNO . The InChI key for this compound is JWNHQAOIXWUFMG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Acetyl-2-fluorobenzonitrile is a solid at room temperature . It has a molecular weight of 163.15 . The compound has 3 H-bond acceptors and no H-bond donors .Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction Mechanism

The electrochemical reduction of carbon-fluorine bonds in compounds like 4-fluorobenzonitrile, which shares structural similarities with 4-Acetyl-2-fluorobenzonitrile, has been analyzed using Marcus–Hush theory. This study offers insights into the stepwise mechanism of carbon-fluorine bond reduction, which could be relevant for understanding reactions involving 4-Acetyl-2-fluorobenzonitrile in electrochemical settings. The research by Muthukrishnan and Sangaranarayanan (2007) introduces a method for estimating the standard reduction potential of 4-fluorobenzonitrile in acetonitrile, potentially applicable to similar compounds (Muthukrishnan & Sangaranarayanan, 2007).

Structural and Electronic Properties

The energetic and structural properties of monofluorobenzonitriles, including 2-fluorobenzonitrile, have been studied to understand their thermodynamic and electronic characteristics. This research can be applied to understand the properties of 4-Acetyl-2-fluorobenzonitrile, including its formation enthalpies, vapor pressures, and electronic effects due to the fluorine substitution. The work conducted by Ribeiro da Silva et al. (2012) also includes computational estimations of electronic properties, providing a comprehensive view of the molecule's behavior in various conditions (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Synthesis and Derivative Formation

The synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile, closely related to 4-Acetyl-2-fluorobenzonitrile, showcases the potential for creating boronic acid derivatives. This synthesis process, outlined by Liu Zao (2005), involves a series of reactions including Grignard reactions, carbonyl protection, and bromination, highlighting the versatility of fluoro-functionalized benzonitriles in organic synthesis (Liu Zao, 2005).

Radiofluorination and Medical Imaging

The development of radiofluorinated compounds like 4-fluorobenzonitrile oxide for medical imaging underscores the significance of fluoro-functionalized benzonitriles in creating radiopharmaceuticals. Zlatopolskiy et al. (2012) demonstrate how these compounds can rapidly react under mild conditions for the preparation of low-molecular-weight radiopharmaceuticals, suggesting potential applications for 4-Acetyl-2-fluorobenzonitrile derivatives in medical diagnostics and imaging (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

Vibrational Spectroscopy Studies

Vibrational spectroscopy studies on 4-fluorobenzonitrile provide insights into the in-plane ring deformation and CN bending motions, which are crucial for understanding the molecular behavior of similar compounds like 4-Acetyl-2-fluorobenzonitrile. Research by Zhao et al. (2018) on the vibrational features in electronically excited and cationic ground states offers valuable data for studying the effects of functional groups on the vibrational spectra of benzonitrile derivatives (Zhao, Jin, Hao, Yang, Li, & Jia, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-acetyl-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNHQAOIXWUFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626042 | |

| Record name | 4-Acetyl-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-fluorobenzonitrile | |

CAS RN |

214760-18-6 | |

| Record name | 4-Acetyl-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)